molecular formula C10H10ClNO B1590746 2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- CAS No. 22344-77-0

2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-

Cat. No. B1590746
CAS RN: 22344-77-0
M. Wt: 195.64 g/mol
InChI Key: WXZRWXDXKODMJY-UHFFFAOYSA-N
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Description

“2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) . It is also an AKR1C3 inhibitor .


Synthesis Analysis

The synthesis of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” involves several steps . The synthetic method comprises acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4- (4-chloroaniline)-4-oxobutyric acid . This is followed by an intramolecular Friedel-Craft reaction on 4- (4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo [b]azepine-2,5-one . The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo [b]azepine-2-one-5-glycol ketal . The final step involves reducing 7-chloro-3,4-tetrahydrobenzo [b]azepine-2-one-5-glycol ketal, and carrying out de-ketalation under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo (b)azepin-5-one .


Molecular Structure Analysis

The molecular structure of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” can be followed by LC/MS . The starting material at 2.45 minutes (246.1 M++H), the product at 2.24 minutes (209.6 M++H+) on a 5 minute reaction time from 5-95% W/0. 01 % TFA in water/MeCN (50: 50) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” include a melting point of 143-144 °C, a predicted boiling point of 339.0±21.0 °C, and a predicted density of 1.100±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . In particular, derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which is similar to our compound, have shown high anti-tumor activity . The introduction of sulfonyl could increase the antiproliferative activity of these derivatives .

Molecular Docking Studies

Molecular docking studies have revealed that the main binding mode of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole with c-Met kinase site was the hydrophobic region . This suggests that our compound could potentially be used in the development of drugs targeting the c-Met kinase.

Intermediate for Preparing Medicaments

The compound can be used as an intermediate for preparing a pitressin antagonist medicament Tolvaptan . Tolvaptan is an orally active nonpeptide arginine vasopressin V2 receptor antagonist .

Antiproliferative Activity

The compound has shown moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

Inhibitory Potency

The compound has shown high antiproliferative activity and c-Met inhibitory potency . This suggests that it could be used in the development of drugs targeting the c-Met kinase.

Synthesis of Tolvaptan

The compound is an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .

Mechanism of Action

“2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” acts as a selective, competitive arginine vasopressin V2 receptor antagonist . It is also an AKR1C3 inhibitor .

Safety and Hazards

The safety and hazards associated with “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” include hazard statements H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Future Directions

The future directions for “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” could involve its use as a promising therapeutic adjuvant for countering drug resistance . It may also serve as an intermediate in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist.

properties

IUPAC Name

7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZRWXDXKODMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520921
Record name 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

CAS RN

22344-77-0
Record name 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-
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